DL-Histidine monohydrochloride monohydrate

Beschreibung

Contextualizing Histidine as an Alpha-Amino Acid and its Derivatives in Biological Systems

Histidine is a fundamental alpha-amino acid, meaning it possesses a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a unique side chain. wikipedia.orgwikipedia.org Its side chain features an imidazole (B134444) ring, which imparts distinctive properties. wikipedia.org At physiological pH, the imidazole group can be partially protonated, classifying histidine as a positively charged amino acid. wikipedia.org This characteristic is central to its biological functions. As a derivative, histidine is crucial for the growth and repair of tissues and the maintenance of a healthy immune system. youtube.com

Chirality is a key feature of amino acids. The D- and L-isomers, known as enantiomers, are non-superimposable mirror images of each other. azolifesciences.comijper.org This structural difference is named after the Latin terms dexter (right) and laevus (left). azolifesciences.com In nature, the vast majority of amino acids found in proteins are in the L-configuration. wikipedia.orgmasterorganicchemistry.com

A racemic mixture, or racemate, is a 50:50 mixture of two enantiomers. libretexts.orgfiveable.me A significant property of a racemic mixture is that it is optically inactive; the equal and opposite rotation of plane-polarized light by the two enantiomers cancels out. libretexts.orgjackwestin.com The study of individual isomers is critically important in fields like pharmacology because the two enantiomers of a chiral drug can have markedly different physiological effects and potencies. azolifesciences.comijper.orgresearchgate.net While one isomer may be therapeutically beneficial, its counterpart could be inactive or even cause adverse effects. ijper.orgresearchgate.net

L-histidine is classified as an essential amino acid for humans, which means it cannot be synthesized by the body and must be obtained through diet from protein-rich foods like meat, fish, and beans. nih.govnih.gov During protein synthesis, L-histidine is incorporated into polypeptide chains as directed by the genetic codons CAU and CAC. wikipedia.orghimedialabs.com

The imidazole side chain of histidine has a pKa of approximately 6.0, which is very close to the neutral pH found in most biological systems. wikipedia.orgnih.gov This unique chemical property allows it to act as both a proton acceptor and a proton donor, making it a versatile participant in acid-base catalysis within the active sites of many enzymes. nih.govnih.gov In these catalytic roles, it often functions as a proton shuttle, facilitating biochemical reactions. wikipedia.org

Beyond its role in building proteins, histidine serves as a precursor for other vital biomolecules. wikipedia.org Through a decarboxylation reaction catalyzed by the enzyme histidine decarboxylase, histidine is converted into histamine (B1213489). nih.govnih.govyoutube.com Histamine is a crucial signaling molecule involved in local immune responses, gastric acid secretion, and neurotransmission. nih.govblogspot.com

Histidine is also a building block for carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissues. nih.govnih.gov Carnosine is believed to function as an important buffer and antioxidant in these tissues. nih.govmedchemexpress.com

Historical Context of Histidine Discovery and its Significance in Biochemistry

Histidine was first isolated in 1896 by the German biochemist Albrecht Kossel and his colleague Sven Gustaf Hedin. wikipedia.orgnih.gov The name is derived from the Greek word histos, meaning "tissue," reflecting its source of discovery. blogspot.com Initially, it was believed to be an essential nutrient only for infants, but later long-term studies confirmed its essential nature for adults as well. wikipedia.org The discovery and subsequent study of histidine have been fundamental to understanding protein structure, enzyme catalysis, and metabolic pathways. nih.gov

Rationale for Research on DL-Histidine Monohydrochloride Monohydrate

This compound is the stable, crystalline form of racemic histidine. chemicalbook.com This compound is particularly useful as a reference material in various analytical and research applications.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 123333-71-1 chemicalbook.comthermofisher.com |

| Molecular Formula | C6H12ClN3O3 thermofisher.com |

| Molecular Weight | 209.6 g/mol nih.gov |

| Appearance | White to off-white crystalline solid chemicalbook.com |

| Melting Point | 253 °C (decomposes) chemicalbook.com |

| Solubility in Water | 0.1 g/mL chemicalbook.com |

The primary significance of the racemic form, this compound, lies in its application in the field of chiral chemistry. It is often used to develop and validate analytical methods for separating enantiomers. chemicalbook.com This process, known as chiral resolution, is a significant challenge because enantiomers have identical physical properties, such as solubility and melting point, making their separation by traditional techniques extremely difficult. libretexts.orgjackwestin.com

One common strategy for resolution involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound (a resolving agent). libretexts.orgjackwestin.com This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.orgjackwestin.com Once separated, the resolving agent can be chemically removed to yield the pure, individual enantiomers of the original mixture. libretexts.org Furthermore, specialized techniques like chiral chromatography utilize a stationary phase that is itself chiral, allowing it to interact differently with each enantiomer and thus achieve separation. jackwestin.com The availability of racemic compounds like this compound is essential for advancing these technologies, which are critical in the pharmaceutical and agrochemical industries where the chirality of a molecule can determine its efficacy and safety. researchgate.netnumberanalytics.com

Importance in Academic and Industrial Research

This compound, a racemic mixture of the D- and L-isomers of histidine, is a compound of significant interest in both academic and industrial research settings. Its utility stems from the unique physicochemical properties of the histidine molecule, particularly its imidazole side chain, which has a pKa near physiological pH. This allows it to act as a versatile tool in a variety of applications, from stabilizing complex biological molecules to facilitating the growth of cells in culture.

In the realm of biopharmaceuticals, histidine is a widely used excipient, a substance formulated alongside the active ingredient of a medication. Its primary role is to maintain the stability of protein-based drugs, such as monoclonal antibodies, which are susceptible to degradation. colab.wsnih.govpharmaexcipients.com The stability of these biopharmaceutical formulations is crucial to ensure their efficacy and safety. colab.wsnih.gov Histidine's ability to act as a buffering agent is particularly valuable, as it helps to maintain the pH of the formulation in a range where the protein is most stable, typically between pH 5.5 and 6.5. colab.wsnih.govpharmaexcipients.com

Beyond its buffering capacity, research has revealed that histidine offers multifaceted benefits to protein formulations. It can act as a stabilizer, cryo/lyo-protectant (protecting against freezing and drying), antioxidant, viscosity reducer, and solubilizing agent. colab.wsnih.govpharmaexcipients.com Molecular dynamics simulations have suggested that histidine's stabilizing effect is linked to its ability to shield the solvent-exposed hydrophobic regions on the protein surface, thereby reducing protein-protein interactions that can lead to aggregation. nih.govacs.org

The importance of histidine extends to the field of cell culture, where it is a vital component of many media used to grow cells for research and the production of biologics. himedialabs.comthermofisher.comhimedialabs.com As an essential amino acid, it is a necessary building block for protein synthesis. himedialabs.comhimedialabs.com Furthermore, dipeptides containing histidine have been shown to enhance cell viability and productivity in culture, leading to improved metabolic profiles and better maintenance of pH. nih.gov

In drug delivery research, the pH-responsive nature of histidine is being exploited to design intelligent nanovehicles for targeted drug release. frontiersin.orgresearchgate.net Polymeric micelles and other nanocarriers based on poly(L-histidine) can be engineered to release their drug payload in the acidic microenvironment of tumors, potentially increasing therapeutic efficacy while minimizing side effects. frontiersin.orgresearchgate.net

The following tables provide a summary of research findings related to the applications of histidine in these key areas.

Table 1: Roles of Histidine in Biopharmaceutical Formulations

| Role | Function | Research Findings | Citations |

|---|---|---|---|

| Buffering Agent | Maintains stable pH, typically in the range of 5.5-6.5. | The imidazole side chain has a pKa of approximately 6.0, making it an effective buffer in a range critical for the stability of many monoclonal antibodies. | colab.wsnih.govpharmaexcipients.comnih.gov |

| Stabilizer | Prevents protein aggregation and degradation. | Histidine has been shown to provide better stability against aggregation for some antibodies compared to other buffers like citrate (B86180). It is thought to work by shielding hydrophobic regions on the protein surface. | colab.wsnih.govnih.govacs.orgfarmaceut.org |

| Cryo/Lyo-protectant | Protects proteins during freezing and lyophilization (freeze-drying). | Histidine exhibits properties similar to carbohydrates like sucrose (B13894) and trehalose, which are established cryo/lyo-protectants. | colab.wsnih.gov |

| Antioxidant | Protects against oxidative damage. | Histidine can act as a precursor for the synthesis of carnosine, which has antioxidant effects. | colab.wsnih.govhimedialabs.com |

| Viscosity Reducer | Lowers the viscosity of high-concentration protein solutions. | Increasing the concentration of histidine in antibody solutions has been shown to reduce their viscosity, which is beneficial for manufacturing and administration. | colab.wsnih.govresearchgate.net |

| Solubilizing Agent | Increases the solubility of proteins. | Histidine can be used to enhance the solubility of proteins in formulations. | colab.wsnih.govpharmaexcipients.com |

Table 2: Research Findings on Histidine in Protein Stabilization

| Research Focus | Key Findings | Citations |

|---|---|---|

| Mechanism of Stabilization | Molecular dynamics simulations indicate that histidine shields solvent-exposed hydrophobic regions on the protein surface, reducing the propensity for aggregation. | nih.govacs.org |

| Comparison with Other Buffers | In some studies, histidine buffer provided better stability against aggregation for IgG1 mAbs at pH 4.5-6.5 compared to citrate buffer. | nih.gov |

| Effect of Concentration | Increasing histidine concentration can inhibit aggregation to a greater extent and reduce the viscosity of antibody solutions. However, at high concentrations and elevated temperatures, it can sometimes lead to coloration and aggregation when exposed to stainless steel. | nih.govresearchgate.net |

| Impact on Protein Structure | The stabilizing effect of histidine is not solely due to the preservation of the protein's secondary structure. | nih.govresearchgate.net |

| Interaction with Proteins | The interaction between histidine and proteins, such as the Donnan effect during diafiltration of monoclonal antibody solutions, is an important consideration in formulation development. | colab.wsnih.govpharmaexcipients.com |

Table 3: Applications of Histidine in Cell Culture and Other Research Areas

| Application Area | Specific Use | Research Findings | Citations |

|---|---|---|---|

| Cell Culture | Component of cell culture media. | L-Histidine is an essential amino acid used in a wide range of cell culture media to support protein synthesis and cell growth. | himedialabs.comthermofisher.comhimedialabs.comsigmaaldrich.com |

| Enhancing productivity and viability. | Dipeptides containing histidine, such as His-Gly, have been shown to improve culture viability, productivity, and metabolic profiles in monoclonal antibody-producing cell lines. | nih.gov | |

| Drug Delivery | pH-responsive drug release. | Poly(L-histidine)-based micelles and nanocarriers are designed to release drugs in the acidic tumor microenvironment due to the protonation of the imidazole ring. | frontiersin.orgresearchgate.net |

| Nucleic acid delivery. | Histidine-rich carriers can enhance the stability of nanoparticles carrying nucleic acids and facilitate their release from endosomes. | nih.govnih.gov | |

| Protein Crystallization | Facilitating protein crystallization. | Histidine-tags on recombinant proteins are used for purification and can be targeted by nickel-chelating lipids to promote two-dimensional crystallization. | nih.gov |

| Analytical Chemistry | Chiral separation and electrophoresis. | DL-Histidine can be used to evaluate the efficiency of amino acid chiral ligand exchange media and in running buffers for capillary electrophoresis. | sigmaaldrich.com |

Structure

2D Structure

Eigenschaften

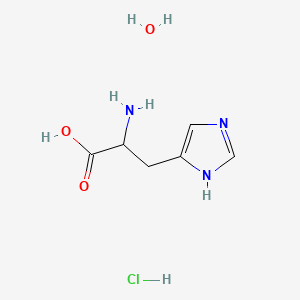

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924465 | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7048-02-4, 123333-71-1, 645-35-2 | |

| Record name | L-Histidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Histidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for Dl Histidine Monohydrochloride Monohydrate

Chemical Synthesis Pathways for DL-Histidine and its Salts

The chemical synthesis of DL-histidine has been a subject of study, often leading to the racemic mixture which can then be used as is or resolved to obtain the pure enantiomers. One approach to forming the hydrochloride salt involves reacting L-histidine with hydrochloric acid. chemicalbook.com A typical laboratory-scale synthesis of L-histidine hydrochloride monohydrate involves dissolving L-histidine in deionized water and slowly adding hydrochloric acid. chemicalbook.com The solution is stirred until it becomes homogeneous, filtered to remove impurities, and then allowed to evaporate slowly at a constant temperature. chemicalbook.com This controlled evaporation leads to the crystallization of L-histidine hydrochloride monohydrate. chemicalbook.com

The synthesis of the core histidine structure can be achieved from precursors like L-aspartic acid. rsc.org Furthermore, methods for the optical resolution of DL-histidine have been developed, for instance, through the formation of ternary copper(II) complexes. By using a chiral ligand like L-asparagine, it is possible to preferentially crystallize one enantiomer, leaving the other in the solution. rsc.org

A patented industrial preparation method for L-histidine from L-histidine hydrochloride involves dissolving the hydrochloride salt in water and neutralizing it with an alkali solution. patsnap.com The resulting salt solution is then subjected to electrodialysis to remove salt ions, followed by concentration and crystallization from a mixed organic solvent system to yield pure L-histidine. patsnap.com

Table 1: Properties of DL-Histidine Monohydrochloride Monohydrate

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂ClN₃O₃ |

| Molecular Weight | 209.63 g/mol |

| Appearance | White to pale cream crystals or powder |

| CAS Number | 5934-29-2 |

| Melting Point | 253 °C (decomposes) |

This table is based on data from multiple sources. thermofisher.comsigmaaldrich.comhimedialabs.com

Biosynthetic Production Routes

The biosynthesis of L-histidine is a complex, unbranched pathway consisting of ten enzymatic steps, which has been extensively studied in microorganisms. wikipedia.orgnih.govnih.gov This pathway starts from phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). wikipedia.orgsigmaaldrich.com The atoms of the final histidine molecule are derived from several precursors: the imidazole (B134444) ring's carbon and nitrogen atoms come from ATP, while the rest of the carbon backbone originates from PRPP. nih.gov

Microbial fermentation is the primary method for the large-scale industrial production of L-histidine. nih.govresearchgate.net Genetically engineered strains of Escherichia coli and Corynebacterium glutamicum are the most commonly used microorganisms for this purpose. nih.govnih.govacs.org

In E. coli, significant advancements have been made to create highly efficient producer strains. These efforts include removing transcriptional attenuation and the feedback inhibition of the HisG enzyme, which catalyzes the first step of the pathway. nih.govacs.org Further enhancements involve optimizing the expression of histidine biosynthesis genes, strengthening the supply of the precursor PRPP, and rerouting the purine (B94841) nucleotide pathway to improve the availability of ATP. nih.govacs.org Through these metabolic engineering strategies, researchers have achieved L-histidine titers as high as 66.5 g/L in fed-batch fermentation with E. coli, with a productivity of 1.5 g/L/h. nih.govresearchgate.net

Corynebacterium glutamicum is another important industrial microorganism for amino acid production. nih.govnih.gov Strains have been developed through both classical mutagenesis, selecting for resistance to histidine analogues, and targeted metabolic engineering. nih.gov Overexpression of a mutated ATP phosphoribosyltransferase that is insensitive to feedback inhibition has led to C. glutamicum strains capable of accumulating up to 23 g/L of L-histidine. nih.gov

The characterization of L-histidine production strains involves a detailed analysis of the genetic modifications that lead to enhanced yields. Key strategies include:

Deregulation of Feedback Inhibition : The enzyme ATP-phosphoribosyltransferase (HisG) is naturally inhibited by L-histidine. Mutant versions of the hisG gene are introduced to render the enzyme insensitive to this feedback, allowing for continuous production. nih.govacs.org

Pathway Optimization : The expression levels of the genes in the histidine operon (his operon) are optimized. acs.org This ensures that there are no enzymatic bottlenecks in the biosynthetic pathway.

Precursor Supply Enhancement : The pathways that produce the precursors PRPP and ATP are upregulated to ensure a sufficient supply for histidine synthesis. nih.govacs.org

Exporter Introduction : To facilitate the secretion of L-histidine out of the cell and prevent intracellular accumulation that could be toxic or inhibitory, exporter proteins, such as the lysine (B10760008) exporter from C. glutamicum, have been introduced into production strains. nih.gov

Molecular methods, such as PCR and gene sequencing, are used to confirm these genetic modifications and to identify and characterize the production strains. nih.govresearchgate.net For example, the presence of the histidine decarboxylase (hdc) gene can be detected in bacteria, which is relevant for food safety contexts where histamine (B1213489) production is a concern. asm.orgoup.com

**Table 2: Comparison of L-Histidine Production in Engineered *E. coli***

| Strain Engineering Strategy | L-Histidine Titer (g/L) |

|---|---|

| Removal of transcription attenuation and feedback inhibition | 0.8 |

| Chromosome-based optimization of his gene expression | 3.8 |

| Strengthening PRPP supply and rerouting purine pathway | 8.2 |

| Introduction of NADH-dependent glutamate (B1630785) dehydrogenase and lysine exporter | 11.8 |

| Fed-batch fermentation of final engineered strain | 66.5 |

This table is based on data from a study on metabolically engineered E. coli. nih.govresearchgate.net

Following fermentation, the downstream process to isolate and purify L-histidine or its salts is crucial. A typical process involves separating the microbial cells from the culture broth, followed by purification and crystallization. patsnap.comgoogle.com

Modern downstream processing for amino acids often involves continuous manufacturing approaches. researchgate.net This can include steps like evaporation using a wiped-film evaporator, seeded cooling crystallization in a coiled tubular crystallizer, and solid-liquid separation on a vacuum belt filter. researchgate.net

For L-histidine specifically, a patented method describes the purification of L-histidine hydrochloride, followed by electrodialysis to remove salts. patsnap.com The desalted L-histidine solution is then concentrated under reduced pressure, and a composite organic solvent is added to induce cooling crystallization, filtration, and drying to obtain the final product. patsnap.com The crystallization of proteins and amino acids can also be used as a purification step to remove contaminants. nih.govresearchgate.net For instance, the crystallization of a monoclonal antibody from a solution containing impurities resulted in the efficient removal of those contaminants. nih.gov

Synthesis of Histidine Derivatives and Analogues

The unique properties of histidine's imidazole side chain have prompted the synthesis of various derivatives and analogues for applications in biotechnology and medicine. nih.govsigmaaldrich.com These unnatural amino acids can be incorporated into proteins to probe or alter their function. nih.govacs.org

One study reported the synthesis of several histidine analogues, including the novel beta-(1,2,3-triazol-4-yl)-DL-alanine. nih.govsigmaaldrich.com These analogues were tested for their ability to be incorporated into proteins in a histidine-auxotrophic E. coli strain, with some being successfully integrated in vivo. nih.gov Other synthetic approaches have focused on creating histidine derivatives that can act as bifunctional chelating agents for radiolabeling biomolecules. kns.org For example, modifications to the imidazole ring of Nα-Boc-L-histidine have been established to create new chelators. kns.org

An engineered pyrrolysyl-tRNA synthetase/tRNA pair has been developed to genetically encode a series of histidine analogues, such as 3-methyl-histidine and 3-pyridyl-alanine, in both E. coli and mammalian cells in response to an amber stop codon. nih.govacs.org This technology allows for the site-specific incorporation of these unnatural amino acids into proteins, enabling the creation of proteins with novel properties. nih.gov

Table 3: Examples of Synthesized Histidine Derivatives and Analogues

| Derivative/Analogue Name | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| beta-(1,2,3-triazol-4-yl)-DL-alanine | Chemical synthesis | Incorporation into proteins to create novel functionalities | nih.gov |

| Nτ-bromobuthyl-Nα-Boc-L-histidine methyl ester | Modification of the imidazole ring of protected histidine | Intermediate for bifunctional chelating agents for radiolabeling | kns.org |

| 3-Methyl-histidine | Genetically encoded via engineered PylRS/tRNAPyl pair | Probing protein structure and function; creating proteins with altered spectral properties | nih.govacs.org |

| 3-Pyridyl-alanine | Genetically encoded via engineered PylRS/tRNAPyl pair | Probing protein structure and function; creating proteins with altered spectral properties | nih.govacs.org |

Production Scale-Up and Industrial Relevance in Research Applications

The development of highly efficient microbial fermentation processes has made the large-scale production of L-histidine economically feasible. nih.govgoogle.com The achievement of titers exceeding 60 g/L demonstrates the industrial relevance of these engineered microbial strains. nih.govresearchgate.net The existence of patents for industrial-scale production and purification further underscores its commercial importance. patsnap.comgoogle.com

In research, this compound is valuable for applications that require a racemic mixture of histidine. thermofisher.comsigmaaldrich.com Its primary use is in the development and evaluation of chiral separation techniques, such as ligand exchange chromatography, where it can serve as a model compound to test the resolving power of the system. thermofisher.comsigmaaldrich.com L-histidine and its salts are also critical components of cell culture media, supporting the growth of various cell lines, including those used in biopharmaceutical production and research. himedialabs.comsigmaaldrich.com Furthermore, L-histidine has been used in studies to understand its role in modulating cellular processes like apoptosis and in enhancing the production of other compounds by cultured microorganisms. sigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation of Dl Histidine Monohydrochloride Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable technique for probing the structure of DL-Histidine monohydrochloride monohydrate in both solution and solid states. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and dynamics of the molecule.

Proton (¹H) NMR spectroscopy serves as a primary tool for confirming the molecular structure of this compound. The spectrum displays distinct signals corresponding to each unique proton in the molecule, with their chemical shifts, splitting patterns (multiplicity), and integration values providing a wealth of structural information. researchgate.net

The key proton environments in the histidine moiety are the α-proton (Hα), the two diastereotopic β-protons (Hβ), and the two protons on the imidazole (B134444) ring (Hδ and Hε). The presence of the hydrochloride results in the protonation of the imidazole ring, leading to characteristic downfield shifts for the ring protons. The integrated intensity of each signal is directly proportional to the number of protons it represents, which is crucial for purity assessment. The absence of extraneous signals confirms the sample's purity, while the presence of impurities would be indicated by additional, unassignable peaks.

Table 1: Typical ¹H NMR Chemical Shifts for Histidine Hydrochloride in D₂O

| Proton | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Hε (imidazole C2-H) | ~8.7 | Singlet |

| Hδ (imidazole C4-H) | ~7.4 | Singlet |

| Hα (alpha-carbon) | ~4.1 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is fundamental in confirming the carbon framework of the histidine molecule, including the carboxyl group, the α- and β-carbons, and the three carbons of the imidazole ring. chemicalbook.com

The chemical shifts of the imidazole ring carbons (Cγ, Cδ2, and Cε1) are particularly sensitive to the protonation state and tautomeric form of the ring. illinois.edu In the hydrochloride form, the positive charge on the imidazole ring influences the electron density and, consequently, the chemical shifts of the ring carbons. Quantum chemical calculations have shown that intermolecular interactions, especially hydrogen bonding, are essential for accurately predicting the observed chemical shifts in the solid state. illinois.edu This sensitivity makes ¹³C NMR a powerful probe for studying the specific molecular conformation and intermolecular interactions present in the crystalline state of this compound.

Table 2: Typical ¹³C NMR Chemical Shifts for L-Histidine Monohydrochloride Monohydrate

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O (carboxyl) | 171.1 |

| Cε1 (imidazole C2) | 133.7 |

| Cδ2 (imidazole C4) | 128.5 |

| Cγ (imidazole C5) | 117.8 |

| Cα (alpha-carbon) | 53.0 |

Source: Adapted from spectral data. chemicalbook.com

While solution-state NMR provides information on the averaged molecular structure, solid-state NMR (ssNMR) offers a direct window into the structure and dynamics within the crystal lattice. For ionic compounds like this compound, ssNMR of quadrupolar nuclei such as chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl) provides unique insights.

Studies using ³⁵Cl Magic Angle Spinning (MAS) NMR spectroscopy at high magnetic fields have been conducted on histidine hydrochloride monohydrate. researchgate.net The ³⁵Cl nucleus has a nuclear spin of 3/2, resulting in a quadrupole moment that interacts with the local electric field gradient (EFG) at the nucleus. This interaction provides sensitive information about the local symmetry and bonding environment of the chloride ion. The analysis of the ³⁵Cl MAS NMR spectrum allows for the determination of the chlorine quadrupolar coupling constant (Cₗ) and the asymmetry parameter (ηₗ), which are highly sensitive to the geometry and strength of hydrogen bonding interactions between the chloride ion and the surrounding histidine and water molecules. researchgate.net For histidine hydrochloride monohydrate, a Cₗ(³⁵Cl) value of 4.59 ± 0.03 MHz with an ηₗ of 0.46 ± 0.04 has been reported, quantifying the specific interactions within the crystal structure. researchgate.net

The imidazole side chain of histidine is a primary binding site for many metal ions in biological systems. NMR spectroscopy is a powerful technique to study these interactions in solution. ¹H NMR titration experiments can be used to monitor the changes in the chemical shifts and line broadening of the histidine protons upon the addition of metal ions such as zinc(II), copper(II), or iron(III). nih.gov

These studies show that metal binding causes significant deshielding (downfield shifts) and broadening of the imidazole proton signals (Hδ and Hε), indicating direct coordination of the metal to the imidazole ring nitrogens. nih.gov The stoichiometry of the binding can also be determined; for example, ¹H NMR studies have demonstrated a 1:2 binding stoichiometry for Zn(II) with histidine at a biologically relevant pH. nih.gov The relative line broadening of the signals can also provide information on the binding efficiency, with the Fenton-active metals Cu(II) and Fe(III) showing more efficient binding to histidine compared to Zn(II). nih.gov

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and investigating non-covalent interactions, such as the extensive hydrogen-bonding network present in the crystal structure of this compound. researchgate.netiaea.org

The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrational motions of its specific functional groups. semanticscholar.orgacs.org The protonated amino group (-NH₃⁺), the carboxylic acid group (-COOH), the imidazole ring, and the water of hydration all have distinct vibrational signatures. okstate.eduresearchgate.net

Amino and Carboxyl Groups: The stretching and bending vibrations of the -NH₃⁺ group typically appear in the IR spectrum as broad bands in the 2800-3200 cm⁻¹ region and around 1500-1600 cm⁻¹, respectively. The C=O stretch of the carboxylic acid group is observed as a strong band around 1700-1750 cm⁻¹.

Imidazole Ring: The imidazole ring has several characteristic in-plane stretching and bending vibrations. Key vibrational bands sensitive to the protonation state of the ring are found in the 1400-1600 cm⁻¹ region. semanticscholar.orgokstate.edu These bands provide a clear spectroscopic marker for the imidazolium (B1220033) cation present in the hydrochloride salt.

Water of Hydration: The presence of the monohydrate is confirmed by bands corresponding to the O-H stretching and H-O-H bending vibrations of the water molecule, typically observed around 3200-3500 cm⁻¹ and ~1650 cm⁻¹, respectively. researchgate.net

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum. researchgate.net The combined analysis of both IR and Raman spectra allows for a comprehensive assignment of the observed vibrational modes, confirming the presence of all key functional groups and providing evidence for the specific protonation states and intermolecular hydrogen bonding within the crystal. researchgate.netacs.org

Table 3: Selected Vibrational Bands and Assignments for Histidine Hydrochloride

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3200-3500 | O-H stretching (water) | IR |

| ~2800-3200 | N-H stretching (-NH₃⁺) | IR |

| ~1730 | C=O stretching (carboxylic acid) | IR |

| ~1650 | H-O-H bending (water) | IR/Raman |

| ~1570-1600 | Imidazole ring stretching / -NH₃⁺ bending | IR/Raman |

Note: Band positions are approximate and can be influenced by the physical state and intermolecular interactions.

Terahertz (THz) Spectroscopy and Density Functional Theory (DFT) Calculations

Terahertz (THz) spectroscopy, which probes the low-frequency energy range (0.1–3 THz), is a powerful non-destructive technique for characterizing the solid-state properties of materials. yale.edu This spectral region corresponds to the collective vibrational modes of the crystal lattice, such as intermolecular vibrations and librations, which are highly sensitive to the crystalline structure and intermolecular interactions like hydrogen bonding. arxiv.orgmdpi.com

Investigating Low-Frequency Vibrational Modes

The low-frequency vibrational modes of crystalline solids, often referred to as phonon modes, are directly observable in the THz spectrum. For this compound, the THz spectrum serves as a unique fingerprint of its crystal structure. Studies on histidine isomers have revealed distinct absorption peaks in the THz region. The racemic DL-histidine exhibits a unique spectrum with three primary peaks, which are moderately blue-shifted at low temperatures. yale.eduresearchgate.net These shifts are attributed to changes in the potential energy surface due to thermal contraction and anharmonicity. yale.edu At ambient temperatures, these low-frequency excitations can become highly overdamped or suppressed, highlighting the importance of low-temperature measurements for clear identification. arxiv.org

Table 1: Experimentally Observed THz Absorption Peaks for DL-Histidine

| Peak 1 (THz) | Peak 2 (THz) | Peak 3 (THz) |

|---|---|---|

| ~1.6 | ~2.0 | ~2.3 |

Note: Peak positions are approximate, based on graphical data from published spectra and may show moderate shifts with temperature. yale.eduresearchgate.net

Analysis of Hydrogen-Bond Configurations and Intermolecular Motions

The vibrational modes observed in the THz region are fundamentally linked to intermolecular motions and the hydrogen-bonding network within the crystal. arxiv.orgmdpi.com In the crystal lattice of this compound, molecules are held together by a complex network of hydrogen bonds involving the amino acid's functional groups (carboxyl and amino groups), the imidazole ring, the chloride ion, and the water molecule of hydration. THz radiation excites the collective motions of these bonded molecules, including translational and rotational movements (librations) and the torsional vibrations of functional groups. arxiv.org The specific frequencies of the absorption peaks are therefore a direct reflection of the strength and geometry of these intermolecular hydrogen bonds.

Correlation of Computational Spectra with Experimental Data

To gain a deeper understanding of the observed THz spectra, experimental results are often correlated with computational models derived from Density Functional Theory (DFT). tju.edu.cnresearchgate.net For crystalline solids like amino acids, solid-state DFT calculations that employ periodic boundary conditions are essential for accurately predicting the low-frequency vibrational modes. researchgate.net This computational approach has been successfully applied to the related compound L-histidine hydrochloride monohydrate, where DFT calculations helped assign the observed THz absorption peaks to specific vibrational modes. tju.edu.cn Although a direct side-by-side comparison for the DL-racemate is not detailed in the provided sources, the methodology is well-established. DFT calculations can reproduce experimental spectra with high accuracy, typically showing excellent agreement in peak positions above 1 THz. yale.edu Such correlations allow for the definitive assignment of spectral features to specific intermolecular motions within the crystal lattice. yale.edumdpi.com

Studies on Polymorphism and Racemic Crystal Formation using THz Spectroscopy

THz spectroscopy is exceptionally sensitive to differences in crystal structure, making it an ideal tool for studying polymorphism and distinguishing between enantiomers and racemic compounds. yale.eduresearchgate.net Research has shown that L-histidine and D-histidine can exist in different polymorphic forms (stable orthorhombic and metastable monoclinic), each with a unique THz spectrum. yale.edu

Crucially, the THz spectrum of the DL-histidine racemate is distinctly different from that of either pure enantiomer or a simple mixture of their crystals. researchgate.net This is because the D- and L-enantiomers co-crystallize into a unique racemic crystal lattice with a different spatial arrangement and symmetry (a centrosymmetric space group) compared to the chiral crystals of the pure enantiomers. yale.edu The different lattice structure of the DL-racemate gives rise to a different set of phonon modes, which is clearly reflected in its characteristic THz absorption spectrum. researchgate.net

X-ray Diffraction and Crystallography Studies

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing fundamental information about its structure.

Determination of Crystal Structure and Unit Cell Parameters

Through single-crystal X-ray diffraction, the crystal structure and unit cell parameters of DL-Histidine have been determined. Unlike the enantiomerically pure L-histidine, which crystallizes in a stable orthorhombic form, the racemic DL-histidine crystallizes in the monoclinic system. yale.edu The space group for the DL-racemate is the centrosymmetric P2₁/c. yale.edu This confirms that the crystal is composed of an ordered arrangement of both D- and L-histidine molecules. The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, have been reported and are distinct from those of the L-histidine polymorphs. yale.eduresearchgate.net

Table 2: Crystal Data and Unit Cell Parameters for DL-Histidine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.56 |

| b (Å) | 8.87 |

| c (Å) | 9.07 |

| β (°) | 118.9 |

Source: Data derived from studies on histidine polymorphs. yale.eduresearchgate.net

Analysis of Hydrogen Bonding Networks within the Crystal Lattice

The three-dimensional architecture of the this compound crystal is significantly stabilized by an extensive network of hydrogen bonds. These interactions involve the protonated amino group, the carboxyl group, and the imidazole ring of the histidine molecule, as well as the chloride ion and the water molecule of hydration. Neutron diffraction studies on the closely related L-histidine hydrochloride monohydrate have provided precise locations of hydrogen atoms, revealing a detailed hydrogen-bonding scheme. iucr.org

The histidine molecule itself acts as both a donor and acceptor of hydrogen bonds. The ammonium group (-NH3+) is a primary donor, forming strong hydrogen bonds with the chloride ion and the oxygen atom of the water molecule. The imidazole ring, being protonated, also participates actively in hydrogen bonding, with both N-H groups donating protons. The carboxyl group, while protonated, can have its oxygen atoms act as hydrogen bond acceptors. The water molecule is crucial, acting as a bridge by both donating hydrogen atoms to the chloride ion and the carboxyl oxygen and accepting a hydrogen bond from the ammonium group. The chloride ion serves as a major acceptor, connecting different components of the lattice.

This intricate network of hydrogen bonds dictates the packing of the molecules in the crystal, influencing its physical properties. The key interactions can be summarized as follows:

N-H···Cl: Interactions between the ammonium group and the imidazole ring with the chloride ion.

N-H···O: Hydrogen bonds from the ammonium group to the water molecule.

O-H···Cl: The water molecule donating a proton to the chloride ion.

O-H···O: The water molecule may also interact with the carboxyl group of a neighboring histidine molecule.

Table 1: Summary of Key Hydrogen Bond Interactions in the Histidine Hydrochloride Monohydrate Crystal Lattice

| Donor | Acceptor | Type of Interaction | Significance |

|---|---|---|---|

| Ammonium Group (-NH₃⁺) | Chloride Ion (Cl⁻) | N-H···Cl | Major charge-stabilizing interaction |

| Imidazole Ring (N-H) | Chloride Ion (Cl⁻) | N-H···Cl | Links imidazole rings to the anion |

| Ammonium Group (-NH₃⁺) | Water Molecule (H₂O) | N-H···O | Integrates water into the network |

| Water Molecule (H₂O) | Chloride Ion (Cl⁻) | O-H···Cl | Connects the hydration molecule to the anion |

Polymorphic Forms and their Structural Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The parent compound, L-histidine, is known to crystallize in at least two different polymorphic forms: a stable orthorhombic form and a metastable monoclinic form. researchgate.netresearchgate.netresearchgate.net These forms differ in their unit cell parameters and the packing arrangement of the histidine molecules.

However, for L-histidine monohydrochloride monohydrate, extensive polymorphism has not been reported. Studies investigating the physical stability and caking of this compound under various temperature and humidity conditions did not observe any significant polymorphic transformations. nih.gov This suggests that the monohydrochloride monohydrate form is likely the most stable and readily accessible crystalline form under a wide range of conditions. While the existence of other, more elusive polymorphs cannot be entirely ruled out, the current body of research points to a single, well-defined crystal structure for this salt hydrate.

Table 2: Known Polymorphic Forms of the Parent Compound L-Histidine

| Polymorph | Crystal System | Space Group | Stability |

|---|---|---|---|

| Form A | Orthorhombic | P2₁2₁2₁ | Stable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the molecular weight of the intact hydrated salt is 209.63 g/mol . nih.gov In typical mass spectrometry techniques like Electrospray Ionization (ESI), the compound is first ionized. Histidine readily forms a protonated molecular ion [M+H]⁺ in the gas phase, which would correspond to the histidine molecule itself with an added proton (C₆H₁₀N₃O₂⁺), having a mass-to-charge ratio (m/z) of approximately 156.

Collision-induced dissociation (CID) of the protonated histidine ion leads to a series of characteristic fragmentation pathways. acs.orgnih.gov Unlike many amino acids, the fragmentation of protonated histidine is highly specific and often involves the imidazole side chain. Key fragmentation events include:

Loss of Water (H₂O): A neutral loss of 18 Da from the precursor ion, arising from the carboxylic acid group.

Loss of Carbon Monoxide (CO): Following the initial water loss, a subsequent loss of 28 Da (CO) is commonly observed. acs.orgnih.gov This results in a prominent fragment ion corresponding to a total loss of 46 Da (H₂O + CO). acs.orgnih.gov

Loss of Ammonia (NH₃): A loss of 17 Da can occur from the alpha-amino group.

Immonium Ion Formation: A characteristic fragment for many amino acids is the immonium ion. For histidine, this corresponds to the structure [H₂N=CH-CH₂-C₃H₃N₂]⁺, which results from the loss of the carboxyl group (HCOOH), leading to a fragment at m/z 110.

The fragmentation pattern provides a structural fingerprint that can be used to identify histidine in complex mixtures.

Table 3: Major Fragment Ions of Protonated Histidine in Mass Spectrometry

| m/z (approx.) | Proposed Loss from [M+H]⁺ (m/z 156) | Formula of Fragment |

|---|---|---|

| 139 | NH₃ | C₆H₇N₂O₂⁺ |

| 138 | H₂O | C₆H₈N₃O⁺ |

| 110 | HCOOH (Formic Acid) | C₅H₈N₃⁺ (Immonium Ion) |

| 110 | H₂O + CO | C₅H₈N₃⁺ |

Chiral Resolution and Enantiomeric Studies of Histidine and Its Monohydrochloride Monohydrate

Methodologies for Enantiomeric Separation and Analysis

The direct analysis of underivatized amino acids like histidine is preferred over derivatization, which can introduce impurities and additional steps. sigmaaldrich.com Modern analytical techniques, particularly high-performance liquid chromatography and capillary electrophoresis, have proven effective for the direct chiral resolution of histidine.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a cornerstone of enantiomeric separation. csfarmacie.cz The principle relies on the differential interaction between the enantiomers and the immobilized chiral selector on the stationary phase, leading to different retention times. nih.gov

Several types of CSPs have been successfully used for the resolution of histidine enantiomers:

Macrocyclic Glycopeptide CSPs: Phases based on teicoplanin, such as Astec CHIROBIOTIC T, are particularly effective for separating underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups compatible with the polar and ionic nature of amino acids and can be used with both aqueous and organic mobile phases. sigmaaldrich.com On these phases, the D-enantiomer of amino acids is typically more strongly retained than the L-enantiomer, a characteristic stemming from the natural interaction of these antibiotics with D-alanyl-D-alanine residues in bacterial cell walls. sigmaaldrich.com

RNA-Aptamer Based CSPs: A novel approach involves using an immobilized anti-D-histidine L-RNA aptamer as the CSP. nih.gov This highly specific stationary phase demonstrated the ability to separate histidine enantiomers using an aqueous buffer as the mobile phase. nih.gov Studies showed that the protonated form of histidine is involved in the stereospecific binding and that Mg²⁺ is crucial for the interaction. nih.gov Optimal baseline resolution was achieved at 35°C with a mobile phase containing 10 mM of MgCl₂ at pH 5.5. nih.gov

Crown Ether CSPs: Chiral crown ether-based CSPs are also utilized for separating compounds with primary amine groups. csfarmacie.cz However, in a study that successfully separated 18 other amino acid racemates in under three minutes using supercritical fluid chromatography (SFC) with a crown ether-based phase, histidine was a notable exception, highlighting the unique challenges it can present. nih.gov

Polysaccharide-Based CSPs: While challenging for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents, polysaccharide-based phases are a major category of CSPs. sigmaaldrich.comresearchgate.net

Table 1: HPLC Chiral Stationary Phases for Histidine Enantioseparation

| CSP Type | Chiral Selector Example | Principle of Separation | Key Findings for Histidine |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Ionic interactions, hydrogen bonding, inclusion complexation. sigmaaldrich.com | Effective for direct separation of underivatized histidine; D-enantiomer is more strongly retained. sigmaaldrich.com |

| RNA Aptamer | Anti-D-histidine L-RNA | Highly specific stereospecific binding. nih.gov | Baseline resolution achieved; binding is pH and Mg²⁺ dependent. nih.gov |

| Crown Ether | (3,3'-disubstituted-1,1'-binaphthyl)-20-crown-6 | Host-guest complexation with primary amine group. nih.gov | Histidine separation is challenging compared to other amino acids on these phases. nih.gov |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that has become a major tool for chiral analysis. bio-rad.comresearchgate.net Its flexibility allows the chiral selector to be simply added to the background electrolyte (BGE), forming transient diastereomeric complexes with the analyte enantiomers that migrate at different velocities under an electric field. bio-rad.com

Modified cyclodextrins (CDs) are the most commonly used chiral selectors in CE for resolving amino acid enantiomers. acs.orgnih.gov

Methodology: The separation of neutral amino acids can be achieved using cyclodextrin-mediated micellar electrokinetic chromatography (MEKC), while acidic amino acids can be resolved by capillary zone electrophoresis (CZE) with a CD selector alone. acs.org Factors such as the type and concentration of the CD, the pH of the electrolyte, and the addition of organic modifiers like methanol (B129727) are optimized to achieve separation. nih.gov

Enhanced Resolution: To improve separation, the capillary length can be increased. In one study, increasing the effective capillary length to 40 cm enabled baseline resolution of 13 neutral amino acids with enantiomeric resolution values (Rs) ranging from 7.8 to 16.5. acs.org

Experimental Design: Given that no single set of conditions is universally optimal for all amino acids, experimental designs are used to rapidly define effective separation conditions for each specific analyte. nih.gov For a study of 14 amino acid derivatives, this approach successfully found separation conditions for 12 of them in nine experiments or fewer per compound. nih.gov

Table 2: Capillary Electrophoresis Methodologies for Histidine Chiral Separation

| CE Mode | Chiral Selector | Key Parameters | Outcome |

|---|---|---|---|

| MEKC / CZE | Modified Cyclodextrins (e.g., γ-CD, HP-β-CD) acs.orgnih.gov | Selector type & concentration, pH, organic modifier %, capillary length. acs.orgnih.gov | Baseline resolution of enantiomers can be achieved by optimizing parameters. acs.org |

| Ligand-Exchange CE | Zn(II)-L-ornithine complex nih.gov | Boric acid buffer, pH 8.2. nih.gov | Successful enantioseparation of several amino acid pairs. nih.gov |

Chiral ligand-exchange chromatography is a powerful technique for resolving racemates, particularly amino acids. chromatographytoday.com The history of enantioselective HPLC began with the successful separation of amino acid enantiomers using this method. researchgate.net The stationary phase consists of a chiral ligand (such as an amino acid) complexed to a metal ion (e.g., copper (II)), which is immobilized on a support. chromatographytoday.com

The separation mechanism involves the formation of mixed-ligand diastereomeric complexes between the immobilized selector complex and the analyte enantiomers. These diastereomeric complexes have different formation stabilities, leading to different retention times. nih.gov DL-Histidine monohydrochloride monohydrate is explicitly mentioned as a compound that can be used to evaluate the efficiency and performance of these chiral ligand exchange systems. thermofisher.krsigmaaldrich.com This principle is also applied in capillary electrophoresis, where a complex such as Zn(II)-L-ornithine can be used as a chiral selector in the buffer to achieve enantioseparation. nih.gov

Impact of Enantiomeric Impurities on Spectroscopic Properties

Enantiomeric composition can significantly influence spectroscopic measurements, a phenomenon that can be exploited for chiral discrimination. A study using an achiral cubane-bridged-bisporphyrin molecule demonstrated this effect with histidine enantiomers. acs.orgnih.gov

The bisporphyrin molecule can exist in two conformations, "tweezer" and "anti." When this molecule was formed into a thin film at an air-water interface, its spectroscopic properties changed depending on which histidine enantiomer was present in the aqueous subphase. nih.gov

In the presence of D-histidine: The reflection spectrum showed a main absorption band at 432 nm, indicating that the bisporphyrin adopted the "tweezer" conformation. nih.gov

In the presence of L-histidine: The spectrum changed significantly, with a predominant band appearing at 440 nm, characteristic of the "anti" conformation. acs.orgnih.gov

These results, further confirmed with circularly polarized light, show that each enantiomer selectively stabilizes only one conformation of the achiral porphyrin molecule. acs.org This interaction leads to distinct and measurable changes in the system's absorption spectrum, demonstrating how the presence of a specific enantiomer—or an enantiomeric impurity—can alter the spectroscopic properties of a sensor molecule. acs.orgnih.gov

Formation and Characteristics of Racemic Crystals versus Enantiopure Forms

The crystalline properties of a racemic compound can differ significantly from those of its pure enantiomers. A study comparing the nucleation behavior of racemic DL-histidine and enantiopure L-histidine in water revealed substantial differences. researchgate.net

Solubility: The solubility of racemic DL-histidine in water is lower than that of enantiopure L-histidine across a range of temperatures. This is characteristic of a racemic compound, where the crystal lattice of the racemate is more stable than that of the pure enantiomer. researchgate.net

Nucleation: Induction time measurements showed that the nucleation rate for racemic DL-histidine is significantly slower than for enantiopure L-histidine under the same conditions of temperature and supersaturation. researchgate.net This indicates a higher energy barrier for the formation of racemic crystals compared to enantiopure crystals. researchgate.net

These findings are crucial for designing crystallization processes, such as preferential crystallization, aimed at separating enantiomers from a racemic mixture. researchgate.net

Table 3: Solubility of L-Histidine and DL-Histidine in Water

| Temperature (°C) | L-Histidine Solubility (mg/g) | DL-Histidine Solubility (mg/g) |

|---|---|---|

| 10 | ~40 | ~20 |

| 20 | ~50 | ~25 |

| 30 | ~65 | ~35 |

| 40 | ~80 | ~45 |

| 50 | ~100 | ~60 |

Data adapted from graphical representations in CrystEngComm, 2021. researchgate.net

Computational Chemistry and Molecular Modeling of Dl Histidine Monohydrochloride Monohydrate

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction

Density Functional Theory (DFT) has become an indispensable method for predicting the spectroscopic properties of molecular systems with high accuracy. By calculating the electron density of a system, DFT can determine its electronic structure and derive various properties, including those probed by nuclear magnetic resonance (NMR) and vibrational spectroscopy.

Quantum chemical calculations are crucial for interpreting complex NMR spectra. For nuclei with a quantum spin number greater than 1/2, such as deuterium (B1214612) (²H) and chlorine-35 (³⁵Cl), the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) provides detailed information about the electronic environment and molecular structure.

While specific DFT studies on the ³⁵Cl quadrupolar tensor in DL-Histidine monohydrochloride monohydrate are not widely reported, the methodology has been successfully applied to its deuterated analogue, L-histidine hydrochloride monohydrate-d7. In such studies, DFT cluster calculations have been used to model the EFG tensors at specific nuclear sites. For instance, in a deuterium NMR study of L-histidine hydrochloride monohydrate, DFT calculations provided an excellent fit to the experimental deuteron (B1233211) quadrupole coupling constants and asymmetry parameters for the imidazolium (B1220033) group after applying corrections for vibrational averaging. nih.gov This approach allows for the precise determination of the magnitude and orientation of the quadrupolar tensors, which are highly sensitive to factors like hydrogen bonding. nih.gov The principal axis of the EFG tensor for deuterons on the imidazolium ring, for example, was found to be nearly parallel to the N-D vector. nih.gov This same theoretical framework can be readily extended to calculate the ³⁵Cl EFG tensor, offering insights into the ionic interactions and local symmetry around the chloride ion within the crystal lattice.

Table 1: Representative Deuteron Quadrupole Coupling Parameters in L-Histidine Hydrochloride Monohydrate-d7 Data derived from studies on the L-enantiomer, illustrating the application of DFT.

| Group | Quadrupole Coupling Constant (C_Q), kHz | Asymmetry Parameter (η) |

| Imidazolium Deuterons | Varies (reflecting different hydrogen bonding) | Varies |

| Ammonium (-ND₃) Group | Typical for hopping groups | Varies |

| Water of Crystallization (D₂O) | Varies (reflecting 2-fold hops) | Large |

Terahertz (THz) spectroscopy probes low-frequency vibrational modes, such as lattice vibrations and intermolecular motions, which are characteristic of a material's crystal structure. DFT calculations are instrumental in assigning the absorption peaks observed in experimental THz spectra to specific collective motions of the atoms.

For L-histidine hydrochloride monohydrate (LHHM), a close analogue of the DL- form, solid-state DFT has been employed to calculate its vibrational modes. tju.edu.cn The predicted absorption frequencies show good agreement with experimental THz time-domain spectroscopy (THz-TDS) data, allowing for a detailed understanding of the spectral features. tju.edu.cn For example, LHHM exhibits distinct absorption peaks in the 0.5–4.0 THz range, which are different from those of pure L-histidine, highlighting the sensitivity of THz spectroscopy to the crystalline form and the presence of the hydrochloride and water molecules. tju.edu.cn The calculations help to describe these vibrational modes in detail, attributing them to specific torsional and librational motions of the histidine cation and the water molecule, as well as vibrations involving the chloride ion within the crystal lattice. tju.edu.cn

Table 2: Comparison of Experimental and DFT-Calculated THz Absorption Peaks for L-Histidine Hydrochloride Monohydrate Data for the L-enantiomer, demonstrating the predictive power of DFT for vibrational spectroscopy.

| Experimental Peak (THz) | Calculated Peak (THz) |

| 0.89 | - |

| 1.62 | - |

| 2.22 | ~2.2 |

| 2.37 | ~2.4 |

| 2.90 | ~2.9 |

| 3.20 | ~3.2 |

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a "computational microscope" to observe atomic motions and interactions over time. This is particularly useful for studying dynamic phenomena in crystals, such as the behavior of dopant ions, disorder, and structural distortions.

Introducing paramagnetic ions like copper(II) into a diamagnetic host crystal such as a histidine salt allows for the study of the local environment using techniques like electron paramagnetic resonance (EPR). MD simulations can model the dynamic behavior of these dopant ions. Studies on copper-doped zinc and cadmium DL-histidine crystals reveal that the Cu²⁺ ion's EPR spectrum is highly sensitive to temperature. conicet.gov.arnih.gov This temperature dependence is indicative of dynamic processes within the crystal. conicet.gov.ar

MD simulations can help interpret these results by modeling the copper ions hopping between different potential energy minima within the lattice. conicet.gov.ar At low temperatures, the copper ion may occupy one of two distinct sites, giving rise to separate EPR signals. As the temperature increases, the ion can hop between these sites at a rate that is fast on the EPR timescale, leading to an averaged signal. conicet.gov.ar This dynamic behavior is linked to the motions of the histidine ligands and the network of water molecules in the crystal. conicet.gov.arnih.gov

Copper(II), with its d⁹ electron configuration, is a classic example of a Jahn-Teller active ion. mdpi.com In an octahedral coordination environment, the degeneracy of the e_g orbitals is lifted through a geometric distortion, typically an elongation of two axial bonds and a shortening of four equatorial bonds. mdpi.comnih.gov This is known as the Jahn-Teller effect.

In copper-doped histidine crystals, the EPR spectra provide evidence for this distortion. conicet.gov.arnih.gov MD simulations can be used to explore the nature of this effect, distinguishing between a static distortion and a dynamic one where the complex fluctuates between different distorted geometries. nih.gov The simulations, combined with X-ray diffraction data, show that the crystal lattice itself can exhibit disorder, particularly in the positions of the water molecules. conicet.gov.ar This fluctuating disorder in the host lattice can couple to the Jahn-Teller distortions of the copper ion complex, influencing its dynamic behavior and the resulting EPR spectra. conicet.gov.ar These computational models suggest that the copper ion can hop between different states, a process influenced by both the inherent Jahn-Teller effect and the dynamic disorder of the surrounding crystal structure. conicet.gov.arnih.gov

Docking Studies for Ligand-Receptor Interactions in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is a cornerstone of rational drug design. While this compound is a simple amino acid salt, the histidine moiety itself is a crucial component in many biological interactions and a key building block for drug candidates. jocpr.comnih.gov

Docking studies involving histidine derivatives are common in the search for new therapeutic agents. jocpr.com For example, libraries of histidine-containing compounds have been screened virtually against protein targets like Histone Deacetylase 2 (HDAC2), an important enzyme in cancer therapy. jocpr.com In these studies, the histidine moiety often plays a critical role in binding to the active site of the protein, forming key hydrogen bonds or interacting with metal ions. jocpr.com The docking scores, which estimate the binding affinity, help to rank and prioritize compounds for further experimental testing. jocpr.complos.org Subsequent molecular dynamics simulations can then be used to refine the docked poses and assess the stability of the predicted ligand-protein interactions over time. plos.org These computational approaches, applied to molecules containing the histidine scaffold, are vital for understanding the structural basis of molecular recognition and for designing novel, more potent inhibitors. jocpr.complos.org

Biochemical and Biological Research Applications of Dl Histidine Monohydrochloride Monohydrate

Use in Cell Culture Media Formulations for Biomanufacturing and Research

DL-Histidine monohydrochloride monohydrate is a key component in a variety of cell culture media, playing a crucial role in both biomanufacturing and fundamental research. Its inclusion in media formulations supports the growth and maintenance of various cell types. In biomanufacturing, the use of chemically defined, non-animal sourced components like L-Histidine monohydrochloride is critical for avoiding the risk of viral contamination in the final bioproducts. scientificlabs.com This compound is utilized in classical and serum-free media formulations. himedialabs.com

The racemic mixture, DL-Histidine, provides a source of the essential amino acid L-histidine, which is vital for cellular processes. L-histidine is a proteinogenic amino acid, meaning it is directly incorporated into proteins during translation. himedialabs.com Its imidazole (B134444) side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, a property crucial for the structure and function of many proteins and enzymes. sigmaaldrich.com

Research applications include its use in media for culturing specific cell lines. For instance, L-Histidine has been a component in media used to culture the human T-lymphoblastic leukemia cell line MOLT-4, facilitating studies on cellular processes like apoptosis. sigmaaldrich.comthermofisher.comthermofisher.com It has also been used in the formulation of bee cell culture medium. scientificlabs.com

Table 1: Examples of Cell Culture Applications for Histidine Monohydrochloride Monohydrate

| Application Area | Cell Type/Organism | Purpose of Use | Reference |

|---|---|---|---|

| Biomanufacturing | Various (non-animal source) | Component of cell culture media to avoid viral contamination. | scientificlabs.com |

| Research | Human T-lymphoblastic leukemia (MOLT-4) | To support cell culture for studies on apoptosis modulation. | sigmaaldrich.comthermofisher.comthermofisher.com |

| Research | Bee cells | Component of specialized insect cell culture medium. | scientificlabs.com |

Applications in Studying Amino Acid Metabolism and Related Diseases (e.g., Histidinemia)

This compound serves as a valuable tool in the study of amino acid metabolism and associated metabolic disorders. Histidine is an essential amino acid that must be obtained through diet in mammals as it is not synthesized de novo. mdpi.com Its metabolic pathways are complex and lead to the formation of several biologically important compounds. mdpi.com

One of the primary areas of investigation is histidinemia, an autosomal recessive metabolic disorder caused by a deficiency of the enzyme histidase. researchgate.net This enzyme is responsible for the first step in the catabolism of histidine, converting it to urocanic acid. mdpi.com In individuals with histidinemia, elevated levels of histidine are found in the blood and urine. Research suggests that at high concentrations, L-histidine can self-assemble into nano-sheet structures, which may be a contributing factor to the symptoms of histidinemia, such as neurological deficits and speech delays. researchgate.net

Furthermore, the administration of histidine has been shown to impact the metabolism of other amino acids. cas.cz Studies have demonstrated that histidine supplementation can lead to increased levels of ammonia, alanine, glutamine, and glutamate (B1630785), while decreasing the levels of glycine (B1666218) and branched-chain amino acids (BCAAs). cas.cz These effects are thought to be due to the increased flux through the histidine degradation pathway and the depletion of cofactors like tetrahydrofolate. cas.cz

Investigation of Biological Interactions and Biochemical Pathways

This compound is instrumental in elucidating various biological interactions and biochemical pathways due to the versatile roles of the histidine molecule.

While direct studies on the inhibition of protein biosynthesis by this compound are not prominent, research on histidine analogues provides insight into the importance of histidine in this process. For example, analogues such as 2-F-L-histidine have been shown to inhibit both the growth and protein synthesis of the malaria parasite Plasmodium falciparum. nih.gov This line of research underscores the critical role of histidine in protein synthesis and suggests that compounds interfering with its utilization could be subjects of further investigation. nih.gov As a fundamental building block of proteins, the availability and metabolism of histidine are directly linked to the rate and fidelity of protein translation. himedialabs.com

L-Histidine has been specifically used in studies investigating the modulation of apoptosis, or programmed cell death, in the human T-lymphoblastic leukemia cell line, MOLT-4. sigmaaldrich.comthermofisher.comthermofisher.com Supplying or withholding specific amino acids in cell culture is a common strategy to understand their role in cell survival and death pathways. The use of histidine in these experimental systems helps to delineate its specific contribution to the complex signaling cascades that regulate apoptosis.

In microbiology, this compound is utilized to study microbial metabolism and behavior. For instance, histidine can serve as the sole nitrogen source for the bacterium Pseudomonas aeruginosa, inducing a specific type of surface motility known as swarming. sigmaaldrich.comnih.govresearchgate.net Swarming is a coordinated movement of bacteria across a semi-solid surface and is often linked to virulence. Studies have shown that while L-histidine can induce swarming, the D-enantiomer, D-histidine, can inhibit this motility in a dose-dependent manner. nih.govnih.gov This makes DL-histidine a useful tool for investigating the molecular mechanisms underlying bacterial motility and cell-to-cell signaling. nih.govresearchgate.net

Table 2: Effect of Histidine on Pseudomonas aeruginosa Swarming

| Histidine Form | Observation | Reference |

|---|---|---|

| L-Histidine | Induces swarming motility when used as the sole nitrogen source. | nih.govresearchgate.net |

The imidazole side chain of histidine is an excellent ligand for metal ions, and the study of these interactions is a significant area of biochemical research. DL-Histidine readily forms complexes with various metal ions, with copper(II) being a notable example. rsc.orgresearchgate.net The formation and structure of copper(II)-histidine complexes have been extensively studied using techniques such as pH-potentiometry, spectrophotometry, and EPR spectroscopy. rsc.orgspecman4epr.com

These studies have revealed the formation of multiple complex species depending on the pH and the ligand-to-metal ratio. rsc.orgresearchgate.net The interaction is stereoselective, with a preference for the coordination of two histidine ligands of the same configuration in certain complexes and opposite configurations in others. rsc.org For example, in the formation of a ternary complex with L-asparagine, the L-enantiomer of histidine is preferentially incorporated over the D-enantiomer. rsc.org Understanding these complexes is crucial as histidine residues are common metal-binding sites in proteins and enzymes, and these interactions play vital roles in biological systems, including copper transport. specman4epr.com

Research on Enzymatic Reactions and Catalysis Involving Histidine

The amino acid histidine, supplied in research applications as this compound, is a cornerstone of enzymatic catalysis due to the unique chemical properties of its imidazole side chain. With a pKa value of approximately 6.0, the imidazole group can function as both a proton donor (acid) and a proton acceptor (base) at physiological pH. wikipedia.orgmadsci.orgreddit.com This amphoteric nature makes histidine an exceptionally versatile and frequently utilized residue in the active sites of a vast array of enzymes, where it participates directly in the chemical transformation of substrates. madsci.orgnih.gov Research into its catalytic functions has illuminated fundamental mechanisms of biological catalysis, including acid-base catalysis, covalent catalysis, and metal ion coordination.

Role in Acid-Base Catalysis

Histidine's ability to shuttle protons is one of its most critical roles in enzymatic reactions. nih.gov By existing in either a protonated (imidazolium ion) or deprotonated state, it can facilitate reactions by stabilizing charged intermediates or activating other catalytic residues. madsci.org

Proton Shuttling: In enzymes like carbonic anhydrase, a histidine residue is integral to a proton shuttle mechanism. It rapidly transfers protons away from a zinc-bound water molecule, which is essential for regenerating the active form of the enzyme and maintaining a high catalytic turnover rate. wikipedia.orgyoutube.com